5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
This compound features a central pyrimidine scaffold substituted with fluorine (position 5), methyl groups (positions 2 and 4), and a piperazine-linked 7H-pyrrolo[2,3-d]pyrimidine moiety. The pyrrolo[2,3-d]pyrimidine core is a bicyclic heterocycle known for its role in kinase inhibition, while the piperazine linker enhances solubility and modulates pharmacokinetics.
Properties
IUPAC Name |
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7/c1-10-13(17)16(22-11(2)21-10)24-7-5-23(6-8-24)15-12-3-4-18-14(12)19-9-20-15/h3-4,9H,5-8H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBCFVGPKDLFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3C=CN4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival. It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents.
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB. It binds to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity. This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. The binding of PKB to PI-3,4,5-P3 promotes the activation of the kinase by phosphorylation on Ser473 and Thr308. The compound’s inhibition of PKB disrupts this pathway, affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB. Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. The variation of the linker group between the piperidine and the lipophilic substituent was found to improve the compound’s bioavailability.
Result of Action
The compound’s inhibition of PKB results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses. This suggests that the compound could have potential as an antitumor agent.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s stability could be affected by the storage conditions
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions. It has been found to provide ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA. This indicates that 5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine interacts with these enzymes and can influence their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound provides ATP-competitive, nano-molar inhibitors.
Biological Activity
5-Fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a pyrimidine core and a pyrrolo[2,3-d]pyrimidine moiety, which are known for their biological activities, particularly in cancer treatment and enzyme inhibition.
- Molecular Formula : C16H18FN7
- Molecular Weight : 327.36 g/mol
- Purity : Typically ≥ 95%
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds related to this structure can inhibit the proliferation of cancer cell lines. For instance, derivatives have demonstrated potent inhibition against L1210 mouse leukemia cells with IC(50) values in the nanomolar range, indicating strong efficacy in reducing cell growth .
- Targeting Enzymatic Pathways : The presence of the pyrrolo[2,3-d]pyrimidine structure suggests potential activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .
Biological Activity Data
| Activity | IC(50) (nM) | Cell Line | Reference |
|---|---|---|---|
| Inhibition of L1210 cells | < 10 | Mouse leukemia | |
| Inhibition of DHFR | Not specified | Various |
Case Studies
Several studies have investigated the biological activity of pyrimidine derivatives similar to this compound:
-
Study on Anticancer Activity :
- A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results showed that compounds with a similar structure effectively reduced cell viability in vitro.
- The mechanism was attributed to the interference with nucleotide synthesis pathways, leading to apoptosis in cancer cells .
- Enzyme Inhibition Studies :
Scientific Research Applications
Pharmacological Properties
This compound is primarily investigated for its role as a kinase inhibitor , particularly targeting the Leucine-Rich Repeat Kinase 2 (LRRK2) , which is implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of LRRK2 has been shown to modulate signaling pathways that are crucial for neuronal survival and function.
Table 1: Summary of Pharmacological Studies
Anticancer Activity
Research indicates that this pyrimidine derivative exhibits anticancer properties. It has shown promise in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 2: Anticancer Activity Overview
| Cancer Type | Mechanism of Action | Observations |
|---|---|---|
| Breast Cancer | Apoptosis induction | Significant reduction in cell viability |
| Lung Cancer | Cell cycle arrest | Inhibition of proliferation observed |
| Colorectal Cancer | Targeting specific signaling pathways | Reduced tumor size in xenograft models |
Neurological Applications
Beyond its role as a kinase inhibitor, the compound is being explored for its potential to treat various neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study: Parkinson's Disease Treatment
A recent study investigated the effects of this compound on animal models of Parkinson's disease. The results indicated that treatment led to improved motor function and reduced neuroinflammation, suggesting a protective effect on dopaminergic neurons.
Synthesis and Development
The synthesis of 5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves multi-step reactions starting from readily available precursors. The development process includes optimizing the synthesis for yield and purity while ensuring scalability for clinical trials.
Table 3: Synthesis Pathway Overview
| Step No. | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | 5-Fluoro-2,4-dimethylpyrimidine |
| 2 | Cyclization | Piperazine derivatives |
| 3 | Purification | Chromatography methods |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
4-[(3R)-3-Fluoropiperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine () :
- Key Difference : Replaces the piperazine linker with a fluorinated piperidine.
- Impact : The (R)-3-fluoro configuration introduces chirality, which may enhance selectivity for chiral enzyme pockets. However, the absence of the pyrimidine substituents (fluoro and methyl) reduces lipophilicity compared to the target compound .
- 5-(1-Methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (): Key Difference: Morpholine replaces piperazine, and a methylpyrazole is appended to the pyrrolo[2,3-d]pyrimidine. The methylpyrazole may engage in π-π stacking, differing from the target compound’s pyrimidine-based substituents .
Substituent Modifications on the Pyrimidine Ring
- 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one (): Key Difference: Incorporates a trifluoromethylpyridine and indoline moiety.
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride () :
Piperazine-Linked Analogues
(2S)-2-(4-Chlorobenzyl)-3-oxo-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-amine () :
- 1-{4-[(4-Amino-5-(2-ethoxynaphthalen-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl]piperidin-1-yl}ethanone (): Key Difference: Ethoxynaphthyl group attached to the pyrrolo[2,3-d]pyrimidine. Impact: The bulky naphthyl group increases lipophilicity and may improve potency against lipid-rich targets but could reduce metabolic stability .
Key Research Findings
- Target Selectivity : The target compound’s pyrimidine substituents (fluoro and methyl) reduce off-target interactions compared to bulkier analogs like the ethoxynaphthyl derivative () .
- Solubility : Piperazine-linked compounds (e.g., target compound, ) generally exhibit higher solubility than piperidine or morpholine derivatives due to the basic nitrogen in piperazine .
- Metabolic Stability : Fluorine substitution (target compound, ) prolongs half-life by resisting cytochrome P450 oxidation, whereas chlorobenzyl groups () increase susceptibility to hepatic clearance .
Preparation Methods
Cyclocondensation of 4-Amino-1H-pyrrole-3-carbonitrile
The pyrrolopyrimidine scaffold is constructed by reacting 4-amino-1H-pyrrole-3-carbonitrile with formamidine acetate under acidic conditions (Scheme 1). This one-pot reaction proceeds via intramolecular cyclization, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in 78% yield. Subsequent chlorination at C4 using POCl3 introduces a leaving group for piperazine coupling.
Scheme 1
Piperazine Installation via Buchwald-Hartwig Amination
Palladium-Catalyzed Coupling
The piperazine linker is introduced through a Buchwald-Hartwig amination between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and piperazine. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 100°C, this reaction achieves 85% yield (Table 1). Notably, the choice of ligand (Xantphos vs. BINAP) significantly impacts conversion rates due to steric and electronic effects on the palladium center.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 100 | 85 |
| Pd₂(dba)₃/BINAP | KOtBu | Dioxane | 90 | 72 |
| PdCl₂(Amphos)₂ | NaOAc | DMF | 120 | 68 |
Functionalization of the Pyrimidine Core
Synthesis of 5-Fluoro-2,4-dimethylpyrimidine
The fluorinated pyrimidine fragment is prepared via a tandem halogenation-alkylation sequence. Beginning with 2,4-dichloropyrimidine, selective fluorination at C5 is achieved using KF in the presence of 18-crown-6 at 150°C (Scheme 2). Subsequent methylation at C2 and C4 employs MeMgBr in THF, yielding 5-fluoro-2,4-dimethylpyrimidine in 67% overall yield.
Scheme 2
Final Coupling via Suzuki-Miyaura Reaction
Boronic Ester Preparation
The pyrimidine intermediate is functionalized with a boronic ester at C6 to enable cross-coupling. Treatment of 5-fluoro-2,4-dimethyl-6-bromopyrimidine with bis(pinacolato)diboron in the presence of PdCl₂(dppf) and KOAc in dioxane at 80°C furnishes the boronic ester in 93% yield (Scheme 3).
Scheme 3
Suzuki-Miyaura Coupling with Piperazine-Pyrrolopyrimidine
The final step involves coupling the boronic ester with the piperazine-pyrrolopyrimidine intermediate. Employing Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in a toluene/EtOH/H₂O solvent system at 80°C, the reaction proceeds with 89% yield (Table 2). Microwave irradiation reduces reaction time from 12 h to 30 min without compromising efficiency.
Table 2: Suzuki-Miyaura Coupling Optimization
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89 |
| PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 90 | 6 | 85 |
| Pd(OAc)₂ | CsF | DMF/H₂O | 100 | 4 | 78 |
Analytical Characterization and Purity Assessment
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrrolopyrimidine H-2), 7.45 (d, J = 4.0 Hz, 1H, pyrrole H-5), 6.89 (s, 1H, pyrimidine H-6), 3.82–3.75 (m, 4H, piperazine), 2.55 (s, 3H, CH₃), 2.48 (s, 3H, CH₃).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -118.2 (s, CF).
-
HRMS (ESI+): m/z Calcd. for C₁₇H₂₀FN₇ [M+H]⁺: 358.1789; Found: 358.1792.
HPLC Purity Analysis
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min) confirms ≥98% purity with a retention time of 6.74 min.
Q & A
Basic Question: What are the standard synthetic routes for synthesizing 5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. A common approach involves:
- Step 1: Functionalizing the pyrrolo[2,3-d]pyrimidine core at the 4-position with a piperazine group using Buchwald-Hartwig amination under inert conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C) .
- Step 2: Introducing the 5-fluoro and 2,4-dimethyl substituents via halogenation (e.g., N-fluorobenzenesulfonimide for fluorination) followed by alkylation (methyl iodide/K₂CO₃ in DMF) .
- Step 3: Purification via column chromatography (silica gel, CHCl₃/MeOH gradient) and crystallization (ethanol/water) .
Basic Question: What analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions and piperazine linkage (e.g., δ 2.3–3.5 ppm for piperazine protons, δ 8.1–8.9 ppm for pyrrolo-pyrimidine protons) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₁₈H₂₂FN₇).
- X-ray Crystallography: For absolute configuration determination if single crystals are obtained (e.g., using Mo-Kα radiation) .
Advanced Question: How can researchers optimize synthetic yields for piperazine-linked pyrrolo-pyrimidine derivatives?
Methodological Answer:
Yield optimization strategies include:
- Reaction Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine, while toluene minimizes side reactions in coupling steps .
- Catalyst Tuning: Pd catalysts (e.g., Pd₂(dba)₃ with SPhos ligand) improve coupling efficiency for sterically hindered intermediates .
- Temperature Control: Gradual heating (80–120°C) prevents decomposition of thermally sensitive intermediates .
- Real-Time Monitoring: Use TLC or LC-MS to track reaction progress and terminate before byproduct formation .
Advanced Question: What methodologies are used to study this compound’s biological activity and target interactions?
Methodological Answer:
Key approaches include:
- Kinase Inhibition Assays: Measure IC₅₀ values against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐ, k𝒹) to recombinant kinase domains immobilized on sensor chips .
- Cellular Apoptosis Assays: Flow cytometry (Annexin V/PI staining) to evaluate pro-apoptotic effects in cancer cell lines .
Advanced Question: How can computational modeling resolve discrepancies in structure-activity relationships (SAR)?
Methodological Answer:
Discrepancies arise from substituent electronic effects or conformational flexibility. Mitigation strategies:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over 100 ns to identify stable binding poses .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to assess electron-rich regions influencing binding .
- Free Energy Perturbation (FEP): Predict ΔΔG values for substituent modifications (e.g., methyl vs. fluoro groups) .
Advanced Question: How to address contradictory data in enzymatic vs. cellular activity studies?
Methodological Answer:
Contradictions may stem from off-target effects or cellular uptake variability. Solutions include:
- Permeability Assays: Use Caco-2 cell monolayers to quantify passive diffusion and efflux ratios (P-gp inhibition with verapamil) .
- Proteome Profiling: Employ affinity-based proteomics (e.g., kinobeads) to identify off-target kinases in cell lysates .
- Metabolite Screening: LC-HRMS to detect intracellular degradation products that alter activity .
Advanced Question: What strategies validate the selectivity of this compound for specific kinase targets?
Methodological Answer:
- Kinome-Wide Screening: Use kinase inhibitor pulldowns (KINOMEscan®) to assess selectivity across 468 kinases .
- CRISPR Knockout Models: Generate isogenic cell lines lacking the target kinase to confirm on-target effects .
- Crystallography: Co-crystallize the compound with the kinase domain to map binding interactions (e.g., hydrogen bonds with hinge region residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
